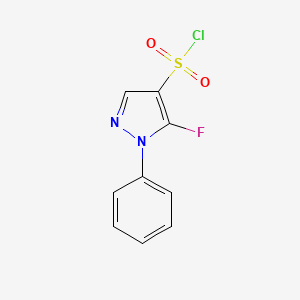

5-Fluor-1-Phenyl-1H-pyrazol-4-sulfonylchlorid

Übersicht

Beschreibung

“5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1700033-95-9 . It has a molecular weight of 260.68 . The IUPAC name for this compound is 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . Other methods include the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Pyrazole, einschließlich 5-Fluor-1-Phenyl-1H-pyrazol-4-sulfonylchlorid, haben eine breite Palette an Anwendungen in der medizinischen Chemie . Sie werden für ihre antimikrobielle , antituberkulöse , entzündungshemmende , antioxidative , antitumorale , Zytotoxizitätsaktivität , und analgetische Funktionen verwendet.

Arzneimittelforschung

Im Bereich der Arzneimittelforschung sind Pyrazole hoch geschätzt. Die Bedeutung fluorhaltiger aromatischer und heterocyclischer Motive für die Pharma- und Agrochemie-Industrie wächst stetig . Fluorierte Pyrazolderivate haben aufgrund ihres potenziellen Einsatzes zur Behandlung von Diabetes, entzündlichen Erkrankungen, als Magensäurehemmer und als Akarizide zunehmend an Interesse gewonnen .

Agrochemie

In der Agrochemie werden Pyrazole bei der Synthese verschiedener Pflanzenschutzmittel eingesetzt . Die fluorierten Pyrazolderivate sind aufgrund der Stabilität der C-F-Bindung besonders nützlich .

Koordinationschemie

Pyrazole werden auch in der Koordinationschemie verwendet . Sie können als Liganden wirken und mit verschiedenen Metallionen koordinieren, um Komplexe mit interessanten Eigenschaften zu bilden.

Organometallchemie

In der Organometallchemie werden Pyrazole als Liganden verwendet, um organometallische Verbindungen zu bilden . Diese Verbindungen finden Anwendung in der Katalyse, Materialwissenschaft und Pharmakologie.

Synthese anderer Verbindungen

Pyrazole können als Zwischenprodukte bei der Synthese anderer komplexer organischer Verbindungen verwendet werden . So wurde beispielsweise ein neues fluoriertes Pyrazol in einer zweistufigen Reaktion erfolgreich synthetisiert .

Zukünftige Richtungen

The future directions for “5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the diverse reactivity of pyrazole derivatives, there are likely many unexplored avenues for future research .

Wirkmechanismus

Target of Action

Many sulfonyl chloride compounds are used as intermediates in organic synthesis due to their reactivity .

Action Environment

The action, efficacy, and stability of “5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s reactivity and stability .

Biochemische Analyse

Cellular Effects

The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of target enzymes, resulting in enzyme inhibition. This binding is often facilitated by the formation of covalent bonds between the sulfonyl chloride group of the compound and nucleophilic residues within the enzyme’s active site. Additionally, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation over time, depending on the experimental conditions. In vitro studies have shown that 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can maintain its activity for extended periods under controlled conditions. Factors such as temperature, pH, and the presence of other reactive species can influence its stability and degradation rate. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes while minimizing potential toxicity .

Metabolic Pathways

5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic activity. Additionally, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride can interact with cofactors such as NADH and FADH2, further modulating metabolic pathways and influencing cellular energy production .

Transport and Distribution

The transport and distribution of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and localization. Additionally, binding proteins within the cytoplasm and organelles can influence the distribution and activity of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride, affecting its overall biochemical effects .

Subcellular Localization

The subcellular localization of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For instance, 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing cellular energy production and metabolic activity .

Eigenschaften

IUPAC Name |

5-fluoro-1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMPQWPJSKHKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

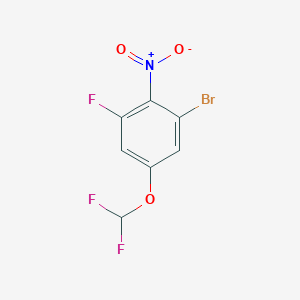

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

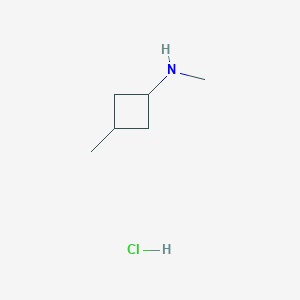

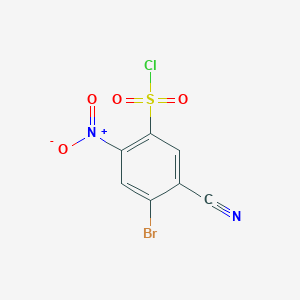

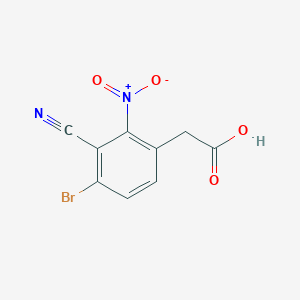

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)